Ethoxycyclopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

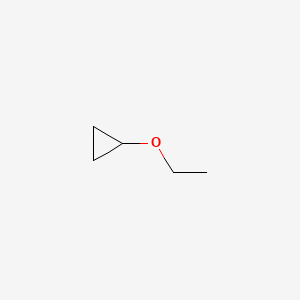

2D Structure

Properties

CAS No. |

5614-38-0 |

|---|---|

Molecular Formula |

C5H10O |

Molecular Weight |

86.13 g/mol |

IUPAC Name |

ethoxycyclopropane |

InChI |

InChI=1S/C5H10O/c1-2-6-5-3-4-5/h5H,2-4H2,1H3 |

InChI Key |

LZTCEQQSARXBHE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CC1 |

Origin of Product |

United States |

Foundational & Exploratory

Ethoxycyclopropane synthesis methods and mechanisms

An In-Depth Technical Guide to the Synthesis of Ethoxycyclopropane: Methods, Mechanisms, and Practical Insights

Abstract

This compound, a key structural motif, presents unique conformational and electronic properties that are of significant interest to researchers in medicinal chemistry and drug development.[1] Its strained three-membered ring coupled with an ether linkage makes it a valuable, albeit challenging, synthetic target. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound. We will delve into the mechanistic underpinnings of the most prevalent and effective strategies, including the Simmons-Smith cyclopropanation of ethyl vinyl ether and the Williamson ether synthesis. By synthesizing field-proven insights with established chemical principles, this document serves as a practical resource for scientists, offering detailed experimental protocols, comparative data, and a causal understanding of the critical parameters that govern reaction outcomes.

Introduction to this compound

The cyclopropane ring is the smallest stable carbocycle, and its inherent ring strain (~27 kcal/mol) imparts unique pseudo-unsaturated character. When functionalized with an ethoxy group, the resulting molecule, this compound (also known as cyclopropyl ethyl ether), combines the rigidity and three-dimensional character of the cyclopropane core with the hydrogen bond accepting capability of an ether.[2] This combination makes it an attractive building block in the design of novel pharmaceutical agents, where fine-tuning of steric and electronic properties is paramount.[1] Understanding the synthetic routes to this valuable compound is therefore a critical enabling step in its application.

Synthesis via Cyclopropanation of Ethyl Vinyl Ether

The most direct and widely employed strategy for synthesizing this compound is the cyclopropanation of an electron-rich alkene, ethyl vinyl ether. This approach involves the transfer of a methylene (CH₂) group to the double bond.

The Simmons-Smith Reaction

Developed in the 1950s, the Simmons-Smith reaction remains one of the most reliable methods for cyclopropanation.[3][4] It utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[3]

The reaction proceeds through a concerted mechanism, avoiding the formation of a free carbene.[3][5] The key steps are:

-

Carbenoid Formation: The zinc-copper couple reacts with diiodomethane in an oxidative insertion to form the active Simmons-Smith reagent, ICH₂ZnI.[5]

-

Concerted Cycloaddition: The carbenoid coordinates to the double bond of the ethyl vinyl ether. The methylene group is then transferred in a single, concerted step through a three-centered "butterfly-type" transition state.[6] This concerted nature ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product, although this is not a factor for the achiral ethyl vinyl ether.[5][6]

The mechanism is illustrated in the diagram below.

Caption: Mechanism of the Simmons-Smith Reaction.

While the classic zinc-copper couple is effective, several modifications exist. The Furukawa modification, which uses diethylzinc (Et₂Zn) in place of the Zn(Cu) couple, often provides higher yields and reactivity, especially for less reactive alkenes.[4][7] The increased reactivity stems from the formation of a more soluble and reactive carbenoid species (EtZnCH₂I or IZnCH₂I).

Another important variant involves the pre-treatment of diethylzinc with a proton source like trifluoroacetic acid.[8] This generates a highly electrophilic zinc carbenoid, (CF₃CO₂)ZnCH₂I, which is one of the most reactive reagents for cyclopropanation and can be advantageous for challenging substrates.[8][9] The choice of reagent is dictated by the substrate's reactivity and the presence of other functional groups; the classic Zn(Cu) is often sufficient and more economical for a simple enol ether.

This protocol is adapted from established methodologies for the cyclopropanation of alkenes.[6]

Materials:

-

Zinc dust (<10 micron, activated)

-

Copper(I) chloride (CuCl) or Copper(II) acetate

-

Anhydrous diethyl ether

-

Diiodomethane (CH₂I₂)

-

Ethyl vinyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation of Zinc (Preparation of Zn(Cu) couple): In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (2.0 eq). Suspend the zinc in anhydrous diethyl ether. Add copper(I) chloride (0.1 eq) and stir the mixture vigorously under a nitrogen atmosphere for 30 minutes. The color should change from gray to a brownish-bronze, indicating the formation of the couple.

-

Reaction Setup: Cool the flask to 0 °C using an ice bath.

-

Reagent Addition: Add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise to the stirred suspension of the Zn(Cu) couple. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, add ethyl vinyl ether (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition of the vinyl ether, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The progress can be monitored by GC-MS.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Filter the mixture through a pad of Celite to remove unreacted zinc and copper salts. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation). The crude product is then purified by fractional distillation to yield pure this compound.

| Method | Zinc Source | Additive/Modifier | Solvent | Typical Yield | Reference |

| Classic Simmons-Smith | Zn-Cu Couple | None | Diethyl Ether | 70-90% | [6] |

| Furukawa Modification | Diethylzinc (Et₂Zn) | None | DCM or DCE | ~90% | [4] |

| Charette's Method | Diethylzinc (Et₂Zn) | Trifluoroacetic Acid | DCM | >90% | [8][9] |

Synthesis via Nucleophilic Substitution

An alternative approach to forming the ether linkage is through the classic Williamson ether synthesis, an Sₙ2 reaction.[10] This method's success is critically dependent on selecting the correct combination of nucleophile and electrophile to favor substitution over elimination.[11][12]

The Williamson Ether Synthesis

The Williamson synthesis involves the reaction of an alkoxide with an alkyl halide (or other substrate with a good leaving group).[10][13] For this compound, there are two logical disconnections:

-

Path A: Sodium cyclopropoxide (nucleophile) + Ethyl halide (electrophile)

-

Path B: Sodium ethoxide (nucleophile) + Cyclopropyl halide (electrophile)

The reaction proceeds via an Sₙ2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.[10][12]

-

Path A is strongly preferred. The electrophile, an ethyl halide (e.g., ethyl bromide), is a primary alkyl halide, which is ideal for Sₙ2 reactions with minimal competing E2 elimination.[11]

-

Path B is generally disfavored. The electrophile is a secondary halide, and the ethoxide is a strong, relatively unhindered base, which would lead to significant E2 elimination, forming cyclopropene.

Caption: Comparison of pathways for Williamson synthesis.

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.[12][14]

Materials:

-

Cyclopropanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Ethyl bromide or Ethyl iodide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, wash sodium hydride (1.1 eq) with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous THF. Cool the flask to 0 °C.

-

Deprotonation: Add a solution of cyclopropanol (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium cyclopropoxide.

-

Sₙ2 Reaction: Cool the reaction mixture back to 0 °C. Add ethyl bromide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and then heat to a gentle reflux (around 50-60 °C) for 6-8 hours, or until TLC/GC-MS indicates consumption of the starting material.

-

Workup: Cool the reaction to room temperature and quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Alternative Synthetic Routes

While less common for the direct synthesis of this compound, other methods are noteworthy, particularly those starting from cyclopropanone equivalents.

Synthesis from Cyclopropanone Ethyl Hemiacetal Precursors

This compound is structurally equivalent to cyclopropanone ethyl hemiacetal. An established, albeit multi-step, synthesis starts from ethyl 3-chloropropanoate.[15] This involves an intramolecular cyclization using sodium and chlorotrimethylsilane to form 1-ethoxy-1-(trimethylsilyloxy)cyclopropane. Subsequent desilylation under controlled conditions can yield the target hemiacetal.[15] This route is more complex but provides access to a versatile intermediate that can be used to generate other 1-substituted cyclopropanols.[15][16]

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. For directness, scalability, and high yield, the Simmons-Smith cyclopropanation of ethyl vinyl ether is the premier choice, offering a reliable and well-understood mechanism.[3][6] For applications where starting materials dictate a convergent approach, the Williamson ether synthesis provides a viable alternative, provided the correct disconnection (cyclopropoxide nucleophile and primary ethyl halide electrophile) is chosen to mitigate competing elimination reactions.[11][12] The choice of method ultimately depends on the scale of the synthesis, available starting materials, and the specific purity requirements of the final application.

References

- This compound - Solubility of Things. Vertex AI Search.

- Simmons-Smith Reaction. NROChemistry.

- Cyclopropanol, 1-ethoxy-. Organic Syntheses Procedure.

- Preparation of homochiral cyclopropyl ethers via diastereoselective.... ResearchGate.

- Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. NIH.

- Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver.

- Simmons-Smith Reaction. Organic Chemistry Portal.

- Williamson Ether Synthesis. Chemistry Steps.

- Cyclopropanation of Alkenes. Master Organic Chemistry.

- Reaction pathways of the Simmons-Smith reaction. PubMed.

- Williamson Ether Synthesis. Organic Chemistry Tutor.

- Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Publishing.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. PubMed.

- Williamson ether synthesis. Wikipedia.

- Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. ResearchGate.

- Williamson ether synthesis. YouTube.

- Gold(i)-catalysed alcohol additions to cyclopropenes. RSC Publishing.

- This compound | C5H10O | CID 21827. PubChem - NIH.

- Addition of Alcohols to Alkenes. Chemistry Steps.

- 8.4 Addition of an Alcohol | Acid-Catalyzed Addition and Alkoxymercuration-Demercuration. YouTube.

- Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. ETH Zürich.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C5H10O | CID 21827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgosolver.com [orgosolver.com]

- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. ethz.ch [ethz.ch]

- 9. Simmons-Smith Reaction [organic-chemistry.org]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethoxycyclopropane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethoxycyclopropane, a fascinating molecule combining the unique structural features of a cyclopropane ring with the functionality of an ether, presents a compelling subject for scientific investigation and a versatile building block in synthetic chemistry. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and reactivity. By delving into the causality behind its behavior, this document aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for its effective application. The inherent ring strain of the cyclopropane moiety, coupled with the electronic influence of the ethoxy group, imparts a distinct reactivity profile that is ripe for exploration in the synthesis of novel chemical entities.

Introduction: The Allure of a Strained Ether

This compound (C₅H₁₀O) is a cyclic ether that has garnered interest due to the unique chemical properties conferred by its three-membered ring. The significant ring strain, a consequence of the deviation from the ideal tetrahedral bond angle of 109.5°, makes the cyclopropane ring susceptible to a variety of ring-opening reactions, rendering it a valuable synthetic intermediate.[1] The presence of the ethoxy group further modulates its reactivity and physical properties, introducing polarity and a site for potential hydrogen bonding.[1] This guide will explore the interplay of these structural features and their impact on the molecule's behavior, providing a foundational understanding for its use in research and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a molecule's physical properties is paramount for its handling, purification, and application in chemical reactions. The following table summarizes the key physicochemical properties of this compound, compiled from various sources. It is important to note that some discrepancies exist in the reported literature, particularly for boiling point and density. The values presented here represent a critical evaluation of the available data.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O | [1][2] |

| Molecular Weight | 86.13 g/mol | [1] |

| CAS Number | 5614-38-0 | [2] |

| Appearance | Colorless liquid with a characteristic ether-like odor | [1] |

| Boiling Point | 65.2 - 68 °C | [1][2] |

| Melting Point | -128.50 °C | [1] |

| Density | Approximately 0.86 g/cm³ | [1] |

| Solubility | Moderately soluble in polar solvents like water, with increased solubility in nonpolar organic solvents. Solubility in water is reported as 27.24 g/L at 25 °C. | [1][2] |

Expert Insight: The notable discrepancies in reported boiling points and densities likely stem from variations in experimental conditions and purity of the samples. For critical applications, it is advisable to determine these properties on a well-characterized sample. The very low melting point is consistent with a small, non-polar molecule with weak intermolecular forces.

Molecular Structure and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for both the ethoxy and the cyclopropyl protons. The protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns at high field (typically 0.2-1.0 ppm) due to geminal and cis/trans vicinal coupling. The methine proton of the cyclopropyl ring will appear as a multiplet, while the methylene protons will also be multiplets. The methylene protons of the ethoxy group (-O-CH₂-) are expected to appear as a quartet around 3.4-3.6 ppm, coupled to the methyl protons, which will appear as a triplet around 1.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclopropyl ring and the ethoxy group. The carbons of the cyclopropane ring are expected to be significantly shielded, appearing at high field (typically 0-20 ppm). The methylene carbon of the ethoxy group will be deshielded by the oxygen atom, appearing around 60-70 ppm, while the methyl carbon will be at a higher field, around 15 ppm. PubChem indicates the availability of a ¹³C NMR spectrum for this compound, confirming the utility of this technique for its characterization.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:

-

C-H stretching (cyclopropyl): ~3080-3000 cm⁻¹

-

C-H stretching (alkyl): ~2980-2850 cm⁻¹

-

C-O-C stretching (ether): A strong, characteristic band in the region of 1150-1085 cm⁻¹

-

Cyclopropane ring vibrations: Several bands in the fingerprint region, including a characteristic band around 1020 cm⁻¹ for the ring deformation.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 86. The fragmentation pattern will be influenced by the presence of the ether linkage and the cyclopropane ring. Common fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and C-O bond cleavage. The cyclopropane ring can also undergo fragmentation, leading to the loss of ethylene (C₂H₄).

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several routes. A plausible and efficient method is the Williamson ether synthesis, which involves the reaction of a cyclopropoxide salt with an ethyl halide.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on the well-established Williamson ether synthesis and is adapted for the specific synthesis of this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed Williamson ether synthesis workflow for this compound.

Step-by-Step Methodology:

-

Preparation of Sodium Cyclopropoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Reaction with Cyclopropanol: Slowly add a solution of cyclopropanol (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel. Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This in-situ formation of sodium cyclopropoxide is crucial for the subsequent reaction.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water. Transfer the mixture to a separatory funnel and add more water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine.

-

Drying and Purification: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by fractional distillation to yield the pure product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Sodium hydride is a highly reactive and pyrophoric reagent that reacts violently with water and moisture. An inert atmosphere is essential to prevent its decomposition and ensure safety.

-

Anhydrous Solvents: The Williamson ether synthesis is an SN2 reaction involving a strong nucleophile (alkoxide). The presence of water would protonate the alkoxide, rendering it non-nucleophilic, and would also react with the sodium hydride.

-

Choice of Leaving Group: Ethyl iodide is chosen as the electrophile due to the excellent leaving group ability of iodide, which facilitates the SN2 reaction.

-

Excess Ethyl Iodide: A slight excess of the ethylating agent is used to ensure the complete consumption of the valuable cyclopropoxide.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

Chemical Reactivity: The Chemistry of a Strained Ring

The chemical reactivity of this compound is dominated by the high ring strain of the cyclopropane moiety, making it susceptible to ring-opening reactions. These reactions can be initiated by electrophiles, nucleophiles, or radicals.

Acid-Catalyzed Ring Opening

In the presence of protic or Lewis acids, the ether oxygen can be protonated or coordinated, which activates the cyclopropane ring towards nucleophilic attack. The regioselectivity of the ring opening will depend on the substitution pattern of the cyclopropane ring and the nature of the nucleophile.

Diagram of a Plausible Acid-Catalyzed Ring-Opening Mechanism:

Caption: Generalized mechanism for acid-catalyzed ring-opening of this compound.

Radical-Mediated Reactions

The cyclopropane ring can also undergo ring-opening via radical intermediates. This can be initiated by radical initiators or through photolysis. The resulting radical can then participate in a variety of subsequent reactions, such as addition to double bonds or cyclization.

Safety and Handling

-

Flammability: this compound is expected to be a flammable liquid. Keep away from open flames, sparks, and other sources of ignition.

-

Peroxide Formation: As an ether, this compound may form explosive peroxides. Store in a tightly sealed container, away from light and air. It is advisable to test for the presence of peroxides before distillation.

-

Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.

Applications in Research and Drug Development

The unique structural and reactive properties of this compound make it a valuable tool in several areas of chemical research and development:

-

Synthetic Intermediate: The strained cyclopropane ring serves as a latent functional group that can be unmasked through ring-opening reactions to introduce a variety of functionalities.

-

Medicinal Chemistry: The cyclopropyl group is a common motif in many biologically active molecules and pharmaceuticals. This compound can serve as a precursor for the synthesis of more complex cyclopropane-containing drug candidates. The incorporation of a cyclopropyl ring can improve metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule.

-

Mechanistic Studies: The reactivity of this compound can be studied to gain a deeper understanding of the mechanisms of ring-opening reactions and the factors that control their stereochemistry and regioselectivity.

Conclusion

This compound is a molecule that packs a significant amount of chemical potential into a small frame. Its physical properties are characteristic of a small, volatile ether, while its chemical reactivity is dominated by the high ring strain of the cyclopropane ring. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity is essential for harnessing its potential as a versatile building block in organic synthesis and as a probe for mechanistic studies. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic use of strained ring systems like this compound will undoubtedly play an increasingly important role.

References

- This compound - Solubility of Things. (n.d.).

- This compound | C5H10O | CID 21827 - PubChem. (n.d.).

Sources

An In-Depth Technical Guide on the Reactivity and Ring Strain of Ethoxycyclopropane

Abstract

Ethoxycyclopropane, a fascinating molecule combining a strained three-membered ring with an activating ethoxy group, serves as a versatile intermediate in modern organic synthesis. This guide provides a comprehensive exploration of its core chemical principles, focusing on the interplay between ring strain and the electronic effects of the ethoxy substituent. We will delve into its synthesis, conformational analysis, and characteristic reactions, including acid-catalyzed ring-opening and radical-mediated transformations. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable building block.

Introduction: The Unique Nature of the Cyclopropyl Ring

The cyclopropane ring is the smallest carbocycle, characterized by significant ring strain due to the deviation of its internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°).[1][2] This strain is a combination of angle strain, resulting from the compressed bond angles, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons.[2][3] The carbon-carbon bonds in cyclopropane are not simple σ-bonds but are instead described as "bent" or "banana" bonds, possessing a higher degree of p-character than typical alkanes.[2][3] This increased p-character imparts some properties akin to a carbon-carbon double bond, influencing its reactivity.[3]

The introduction of an ethoxy group onto the cyclopropane ring further modulates its electronic properties and reactivity. The oxygen atom, through its lone pairs, can donate electron density to the ring, influencing the regioselectivity and stereoselectivity of various transformations.[1] This guide will explore the profound impact of this substitution on the chemical behavior of the cyclopropane moiety.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through several established methods in organic chemistry. A common and practical approach involves the adaptation of the Simmons-Smith cyclopropanation reaction.[4] Another valuable method is the reaction of ketene with diazomethane in the presence of ethanol, which forms cyclopropanone ethyl hemiacetal, a precursor to this compound.[5]

Illustrative Synthetic Protocol: Modified Simmons-Smith Reaction

The Simmons-Smith reaction and its modifications are powerful tools for the stereospecific conversion of alkenes to cyclopropanes.[4] While the classical reagent involves a zinc-copper couple and diiodomethane, various zinc carbenoids have been developed for improved reactivity and selectivity.[4] A general procedure for the synthesis of an ethoxy-substituted cyclopropane from an appropriate enol ether is outlined below.

Experimental Protocol: Cyclopropanation of an Enol Ether

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with anhydrous diethyl ether.

-

Reagent Preparation: In a separate flask, a solution of diiodomethane in anhydrous diethyl ether is prepared.

-

Zinc-Copper Couple Activation (if applicable): If using the classical Simmons-Smith conditions, the zinc-copper couple is activated according to standard procedures.

-

Reaction Execution: The enol ether is dissolved in anhydrous diethyl ether in the reaction flask and cooled in an ice bath. The diiodomethane solution and activated zinc-copper couple (or an alternative zinc carbenoid reagent) are added sequentially via the dropping funnel.

-

Reaction Monitoring and Workup: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation or column chromatography to yield the desired this compound derivative.

Conformational Analysis and Structural Properties

The conformational preferences of this compound are influenced by the rotation around the C-O bond connecting the ethoxy group to the cyclopropane ring. Computational and experimental studies on similar systems, such as ethylcyclopropane, have identified distinct conformers like gauche and cis (or syn).[6] In the case of this compound, the orientation of the ethyl group relative to the three-membered ring will impact its steric and electronic environment.

| Property | Value | Source |

| Molecular Formula | C5H10O | [7] |

| Molar Mass | 86.13 g/mol | [7] |

| Boiling Point | 68 °C | [8] |

| Density | 0.780 g/mL | [8] |

Table 1: Physical Properties of this compound.

Reactivity of this compound: A Tale of Strain and Electronics

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions.[6] The presence of the ethoxy group, an electron-donating substituent, significantly influences the regioselectivity of these reactions.[1]

Acid-Catalyzed Ring Opening: A Mechanistic Dichotomy

The acid-catalyzed ring opening of ethers is a well-established reaction, but for this compound, the high ring strain allows this to occur under much milder conditions than for typical acyclic or larger cyclic ethers.[9][10] The mechanism of this reaction is a fascinating example of the fine line between SN1 and SN2 pathways.[9][11][12]

The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group.[11] The subsequent nucleophilic attack can occur at either of the two carbon atoms of the original ether linkage. The regiochemical outcome is dependent on the substitution pattern of the cyclopropane ring.

-

Attack at the Less Substituted Carbon (SN2-like): In cases where the cyclopropane ring is not heavily substituted, the nucleophile will preferentially attack the less sterically hindered carbon atom in a classic SN2 fashion.[9]

-

Attack at the More Substituted Carbon (SN1-like): If one of the cyclopropyl carbons attached to the oxygen is tertiary, a significant partial positive charge can be stabilized at this center in the transition state.[9][11] This leads to a transition state with considerable SN1 character, and the nucleophile will attack the more substituted carbon.[9][11]

// Nodes Start [label="this compound", fillcolor="#F1F3F4"]; Protonation [label="Protonation of Ether Oxygen\n(H+)", fillcolor="#FBBC05"]; Protonated_Ether [label="Protonated this compound", fillcolor="#F1F3F4"]; SN2_Pathway [label="SN2-like Pathway", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SN1_Pathway [label="SN1-like Pathway", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Attack_Less_Sub [label="Nucleophilic Attack at\nLess Substituted Carbon", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Attack_More_Sub [label="Nucleophilic Attack at\nMore Substituted Carbon", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_SN2 [label="Ring-Opened Product 1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_SN1 [label="Ring-Opened Product 2", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protonation; Protonation -> Protonated_Ether; Protonated_Ether -> SN2_Pathway; Protonated_Ether -> SN1_Pathway; SN2_Pathway -> Attack_Less_Sub; SN1_Pathway -> Attack_More_Sub; Attack_Less_Sub -> Product_SN2; Attack_More_Sub -> Product_SN1; } caption: "Acid-Catalyzed Ring Opening Pathways."

Radical Reactions: Harnessing the Strain Energy

The strained C-C bonds of the cyclopropane ring are also susceptible to cleavage by radical species.[13] This reactivity has been exploited in a variety of synthetic transformations, including ring-opening/cyclization cascades to form more complex molecular architectures.[13] The presence of the ethoxy group can influence the stability of radical intermediates and direct the course of these reactions.

For instance, a radical addition to a double bond on a substituent of the cyclopropane ring can generate a cyclopropyl-substituted carbon radical. This intermediate can then undergo a facile ring-opening to relieve the ring strain, generating a new alkyl radical that can participate in subsequent reactions.[13]

Applications in Organic Synthesis and Drug Discovery

The unique reactivity of this compound and its derivatives makes them valuable intermediates in organic synthesis.[1] The ability to undergo stereospecific ring-opening reactions provides access to a variety of functionalized acyclic compounds. The cyclopropyl moiety itself is a common motif in many biologically active molecules and pharmaceuticals, acting as a bioisostere for a double bond or a gem-dimethyl group. The controlled ring-opening of this compound derivatives can be a key step in the synthesis of complex target molecules.[1]

Conclusion

This compound represents a compelling case study in the interplay of steric strain and electronic effects in determining chemical reactivity. Its strained three-membered ring provides a thermodynamic driving force for a variety of ring-opening reactions, while the ethoxy group serves to activate the molecule and direct the regiochemical outcomes of these transformations. A thorough understanding of these principles is essential for leveraging the full synthetic potential of this versatile building block in the design and synthesis of novel chemical entities for research, materials science, and drug discovery.

References

- Vertex AI Search. (n.d.). This compound - Solubility of Things.

- PMC. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.

- Benchchem. (n.d.). Ethylcyclopropane | High-Purity Reagent | RUO.

- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.

- CymitQuimica. (n.d.). CAS 1191-96-4: Ethylcyclopropane.

- Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-.

- ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions | Chemical Reviews.

- NIH PubChem. (n.d.). This compound | C5H10O | CID 21827.

- Wikipedia. (n.d.). Cyclopropane.

- Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening.

- Chemistry For Everyone. (2025, September 26). What Causes Strained Rings Like Cyclopropane To Form?

- Stenutz. (n.d.). This compound.

- Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.

- CHIMIA. (n.d.). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*.

- Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed (video).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. youtube.com [youtube.com]

- 3. Cyclopropane - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C5H10O | CID 21827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [stenutz.eu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Khan Academy [khanacademy.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chimia.ch [chimia.ch]

- 13. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethoxycyclopropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxycyclopropane (C₅H₁₀O), a cyclic ether, presents a unique solubility profile critical to its application in organic synthesis and medicinal chemistry.[1] This guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of this compound in a range of organic solvents. We delve into the molecular characteristics of this compound, explore the principles of solvent-solute interactions, and present detailed, field-proven methodologies for the precise determination of its solubility. This document is intended to serve as a foundational resource for researchers, enabling informed solvent selection and the design of robust experimental protocols.

Introduction: The Significance of this compound Solubility

This compound is a valuable intermediate in organic synthesis due to the unique reactivity conferred by its strained cyclopropane ring and the presence of the ethoxy group.[1] Its potential applications in medicinal chemistry further underscore the importance of understanding its behavior in various chemical environments.[1] Solubility is a fundamental physicochemical property that dictates reaction kinetics, purification strategies, and formulation development. A thorough understanding of this compound's solubility in different organic solvents is paramount for optimizing reaction conditions, designing efficient extraction and crystallization processes, and developing viable drug delivery systems.

This guide will systematically explore the factors influencing the solubility of this compound, providing both a theoretical framework and practical experimental procedures.

Physicochemical Properties of this compound

To predict and understand the solubility of this compound, it is essential to first examine its key molecular properties.

| Property | Value/Description | Source |

| Molecular Formula | C₅H₁₀O | [1][2][3][4][5] |

| Molecular Weight | 86.13 g/mol | [1][2][3][4] |

| Appearance | Colorless liquid with a characteristic ether-like odor | [1] |

| Boiling Point | 68 °C | [2][4] |

| Density | ~0.85 g/cm³ | [1][2] |

| Polarity | Moderately polar. The C-O bonds are polar, resulting in a net dipole moment. | [1][6][7] |

| Hydrogen Bond Acceptor | Yes (1) | [3] |

| Hydrogen Bond Donor | No (0) | [3] |

| Topological Polar Surface Area | 9.2 Ų | [3] |

| Water Solubility | 27.24 g/L at 25 °C | [2][8] |

The presence of an ether oxygen atom allows this compound to act as a hydrogen bond acceptor, a critical factor in its solubility in protic solvents.[7] However, the absence of a hydrogen bond donor site limits its ability to self-associate through hydrogen bonding, distinguishing its behavior from that of alcohols. The overall molecule possesses a moderate polarity due to the electronegative oxygen atom, balanced by the nonpolar hydrocarbon structure of the ethyl and cyclopropyl groups.[1]

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[9] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be determined by the interplay of the following intermolecular forces:

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces are the primary interactions between nonpolar molecules. The hydrocarbon portions of this compound will interact favorably with nonpolar solvents via these forces.

-

Dipole-Dipole Interactions: As a polar molecule, this compound can engage in dipole-dipole interactions with other polar solvent molecules.

-

Hydrogen Bonding: The ability of the ether oxygen in this compound to accept hydrogen bonds is a significant contributor to its solubility in protic solvents like alcohols.[7]

Based on these principles, we can make general predictions about the solubility of this compound in different classes of organic solvents.

Solubility Predictions

-

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): this compound is expected to be highly soluble in nonpolar solvents. The dominant interactions will be van der Waals forces between the hydrocarbon portions of both the solute and the solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): High solubility is also anticipated in these solvents. The dipole-dipole interactions between this compound and the polar aprotic solvent molecules will be the primary driving force for dissolution. Ethers are generally soluble in solvents like acetone and benzene.[6][10]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good solubility is expected due to the ability of this compound to act as a hydrogen bond acceptor with the hydroxyl group of the alcohol solvents.[10][11] Ethers containing up to three carbon atoms are soluble in water due to hydrogen bond formation, and this principle extends to alcohols.[10]

The following table provides a qualitative prediction of this compound's solubility in a range of common organic solvents, categorized by their properties.

| Solvent | Class | Predicted Solubility | Primary Intermolecular Forces |

| Hexane | Nonpolar | High | Van der Waals |

| Toluene | Nonpolar (Aromatic) | High | Van der Waals, π-π stacking |

| Dichloromethane | Polar Aprotic | High | Dipole-Dipole, Van der Waals |

| Diethyl Ether | Polar Aprotic | Very High (Miscible) | Dipole-Dipole, Van der Waals |

| Acetone | Polar Aprotic | High | Dipole-Dipole, Van der Waals |

| Ethyl Acetate | Polar Aprotic | High | Dipole-Dipole, Van der Waals |

| Tetrahydrofuran (THF) | Polar Aprotic (Cyclic Ether) | Very High (Miscible) | Dipole-Dipole, Van der Waals |

| Acetonitrile | Polar Aprotic | Moderate to High | Dipole-Dipole |

| Methanol | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole |

| Isopropanol | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | Dipole-Dipole |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Dipole-Dipole |

Experimental Determination of Solubility

While theoretical predictions are valuable, precise quantitative solubility data must be determined experimentally. The choice of method depends on the nature of the solute and solvent, the required accuracy, and the available instrumentation. For a liquid solute like this compound in liquid organic solvents, methods based on chromatography are particularly well-suited.

Gas Chromatography (GC) Method for Solubility Determination

Gas chromatography is a powerful technique for determining the solubility of a volatile compound like this compound in various solvents.[12][13][14][15] The method involves preparing saturated solutions, followed by quantitative analysis of the solute concentration.

The following diagram illustrates the workflow for determining the solubility of this compound using gas chromatography.

Caption: Workflow for determining this compound solubility via Gas Chromatography.

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a nonpolar or mid-polar capillary column)

-

Autosampler vials with septa

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatted shaker or water bath

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solutions:

-

In a series of 20 mL glass vials, add approximately 10 mL of each organic solvent to be tested.

-

To each vial, add an excess of this compound (e.g., 2-3 mL). The presence of a separate, undissolved phase of this compound should be visible.

-

Seal the vials tightly with PTFE-lined septa to prevent evaporation.

-

Place the vials in a thermostatted shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for at least 24 hours with vigorous agitation to ensure saturation.[16] It is crucial to allow sufficient time for the system to reach equilibrium.[17]

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound in the solvent of interest with a precisely known concentration (e.g., 100 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected solubility range.

-

-

GC Analysis:

-

Set up the GC-FID with an appropriate method (injection volume, inlet temperature, oven temperature program, and detector settings).

-

Inject the calibration standards to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99.

-

After equilibration, carefully remove the saturated solution vials from the shaker. Allow the phases to separate completely. If necessary, centrifuge the vials at a low speed to pellet any suspended droplets.

-

Using a clean syringe, carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound). Be extremely careful not to disturb the undissolved this compound layer.

-

Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the GC.

-

Record the peak area for this compound.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, determine the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the concentration in the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

The experiment should be repeated at least in triplicate for each solvent to ensure reproducibility.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

Table of Experimentally Determined Solubilities of this compound at 25 °C

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

| Dichloromethane | Experimental Value | Calculated Value |

| Acetone | Experimental Value | Calculated Value |

| Ethyl Acetate | Experimental Value | Calculated Value |

| Tetrahydrofuran | Experimental Value | Calculated Value |

| Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Isopropanol | Experimental Value | Calculated Value |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most organic compounds increases with temperature.[1] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome intermolecular forces in both the solute and the solvent.

-

Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under normal laboratory conditions.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. It is essential to use high-purity materials for accurate determinations.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the principles of intermolecular forces, researchers can make informed predictions about its solubility. The detailed gas chromatography protocol offers a robust method for obtaining precise, quantitative solubility data. This knowledge is crucial for the effective application of this compound in organic synthesis, process development, and pharmaceutical research, enabling the optimization of reaction conditions, purification procedures, and formulation strategies.

References

- This compound - Solubility of Things. (n.d.).

- Physical Properties of Ether - Chemistry LibreTexts. (2023, January 22).

- Gas Chromatographic Determination of the Solubility of Gases in Liquids at Low Pressures. (n.d.).

- Ethers - Alfa Chemistry. (n.d.).

- Ethers | Research Starters - EBSCO. (n.d.).

- Determination of the Solubility of Gases in Liquids by Gas-Liquid Chro - Taylor & Francis eBooks. (n.d.).

- Gas chromatograph method for the determination of gas solubility in liquids - American Chemical Society. (n.d.).

- Organic Solvents: Types, Uses, & Properties Explained - Allen. (n.d.).

- Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography - SciELO. (n.d.).

- COMMON SOLVENT PROPERTIES. (n.d.).

- This compound CAS#: 5614-38-0 - ChemicalBook. (n.d.).

- Common Organic Solvents - Table of Properties | PDF | Tetrahydrofuran | Solvent - Scribd. (n.d.).

- Buy this compound from JHECHEM CO LTD - ECHEMI. (n.d.).

- Video: Physical Properties of Ethers - JoVE. (2025, May 22).

- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).

- Common Organic Solvents: Table of Properties1,2,3. (n.d.).

- This compound | C5H10O | CID 21827 - PubChem - NIH. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- This compound - Stenutz. (n.d.).

- Ethers - BYJU'S. (n.d.).

- Testing the Solubility of Common Liquid Solvents | Activity - Education.com. (n.d.).

- Gas Chromatography - Chemistry LibreTexts. (2023, August 29).

- The Experimental Determination of Solubilities - ResearchGate. (n.d.).

- Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.).

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019, February 14).

- 1-Ethoxycyclopropanol | C5H10O2 | CID 10964426 - PubChem - NIH. (n.d.).

- This compound (C5H10O) - PubChemLite. (n.d.).

- This compound | 5614-38-0 - ChemicalBook. (n.d.).

- cis-(2S,3R)-1-ethoxy-2,3-dimethylcyclopropane - PubChem - NIH. (2025, November 15).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C5H10O | CID 21827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. This compound | 5614-38-0 [amp.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Video: Physical Properties of Ethers [jove.com]

- 8. This compound CAS#: 5614-38-0 [m.chemicalbook.com]

- 9. education.com [education.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scielo.br [scielo.br]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Thermal stability of ethoxycyclopropane

Future work should focus on executing these experiments to generate the first publicly available, comprehensive dataset on this compound's thermal stability. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the proposed reaction pathways and transition states, providing a powerful synergy with the experimental findings and deepening our mechanistic understanding. [1][2]

References

- Methodological Guide for the Theoretical and Computational Study of Substituted Cyclopropanes. Benchchem.

- Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes.

- 2 - Safety d

- SAFETY D

- 9 - SAFETY D

- 4 - SAFETY D

- Safety D

- Vinyl-substituted cyclopropanes undergo thermal rearrangement to yield cyclopentenes. Propose a mechanism for the reaction, and identify the pericyclic process involved. Homework.Study.com.

- Combustion and Flame - AQMD.

- Experimental Investigation into the Effect of Pyrolysis on Chemical Forms of Heavy Metals in Sewage Sludge Biochar (SSB), with Brief Ecological Risk Assessment. MDPI.

- Investigation of Synergistic Effects and Kinetics on Co-Pyrolysis of Alternanthera philoxeroides and Waste Tires. MDPI.

- Synergistic Effects and Kinetic Analysis in Co-Pyrolysis of Peanut Shells and Polypropylene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01933D [pubs.rsc.org]

- 3. homework.study.com [homework.study.com]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. aqmd.gov [aqmd.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. cpachem.com [cpachem.com]

- 10. airgas.com [airgas.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. fishersci.com [fishersci.com]

Quantum chemical calculations for ethoxycyclopropane

An In-Depth Technical Guide to the Quantum Chemical Calculation of Ethoxycyclopropane

Abstract

The cyclopropane ring is a privileged structural motif in medicinal chemistry, valued for its ability to introduce unique conformational constraints and metabolic stability.[1][2] this compound, as a model substituted cyclopropane, presents an excellent case study for the application of modern computational chemistry techniques to elucidate its structural, vibrational, and electronic properties. This guide provides a comprehensive, technically-grounded workflow for researchers and drug development professionals to perform high-fidelity quantum chemical calculations on this compound using Density Functional Theory (DFT). We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol. The methodologies detailed herein are broadly applicable to a wide range of substituted cyclopropane systems.

The Rationale: Why Computational Chemistry for this compound?

The inherent high ring strain of the cyclopropane moiety (~27.5 kcal/mol) and the conformational flexibility of the ethoxy substituent create a complex energetic landscape.[1] Experimental characterization alone may not fully resolve the molecule's preferred three-dimensional structure or the subtle electronic effects governing its reactivity. Quantum chemical calculations offer a powerful lens to:

-

Determine the Global Minimum Energy Conformation: Identify the most stable arrangement of the ethoxy group relative to the cyclopropane ring, which is critical for understanding intermolecular interactions.

-

Predict Spectroscopic Properties: Accurately calculate IR, Raman, and NMR spectra to aid in experimental structure verification and assignment.[3][4]

-

Elucidate Electronic Structure: Analyze charge distribution, molecular orbitals, and electrostatic potential to predict sites of reactivity and intermolecular interactions.

This guide focuses on a DFT-based approach, which provides an optimal balance of computational accuracy and efficiency for molecules of this size.[5][6]

Foundational Strategy: A Multi-Phase Computational Workflow

A rigorous computational analysis of a flexible molecule like this compound is not a single calculation but a phased process. Each phase builds upon the last to refine the accuracy of the results. Our overarching strategy involves an initial broad conformational search at a lower level of theory, followed by high-accuracy optimization and property calculations on the identified stable conformers.

Caption: High-level computational workflow for this compound.

Phase 1: Exhaustive Conformational Analysis

The primary challenge with this compound is the rotation around the C(ring)-O and O-C(ethyl) bonds. Failing to identify the global minimum energy conformer will invalidate all subsequent calculations.

Causality of Method Selection:

-

Initial Search: We employ a computationally inexpensive method for the initial broad search. A molecular mechanics force field or a semi-empirical method could be used, but a low-level DFT calculation (e.g., B3LYP/3-21G) provides a better quantum mechanical description without excessive cost.[7]

-

Systematic Scan: For a simple system like this, a systematic dihedral angle scan is robust. We will scan the C-C-O-C dihedral angle to map out the potential energy surface (PES).

Protocol 1: Conformational Search

-

Initial Structure Build: Construct an initial guess of the this compound structure in a molecular modeling program. The IUPAC name is this compound and its CAS number is 5614-38-0.[8]

-

Dihedral Scan Setup: Define the C(ring)-C(ring)-O-C(ethyl) dihedral angle as the reaction coordinate.

-

Execution: Perform a relaxed PES scan using a modest level of theory (e.g., B3LYP/3-21G). At each step of the scan (e.g., every 15 degrees), the dihedral angle is held fixed while all other geometric parameters are optimized.

-

Analysis: Plot the relative energy versus the dihedral angle. Identify all energy minima on the curve.

-

Refinement: Take the geometry from each identified minimum and perform a full geometry optimization at a more robust level of theory (e.g., B3LYP/6-31G*) to refine the structures.

Caption: Workflow for identifying stable conformers of this compound.

Phase 2: High-Accuracy Geometry Optimization & Vibrational Analysis

With the global minimum conformer identified, we proceed to a high-accuracy calculation to obtain reliable geometric and vibrational data.

Causality of Method Selection:

-

Functional: The B3LYP functional is a hybrid functional that has demonstrated a strong track record for predicting geometries and frequencies of organic molecules.[9][10]

-

Basis Set: We use the 6-311+G(d,p) basis set.

-

6-311G: A triple-zeta basis set that provides more flexibility for valence electrons compared to double-zeta sets.[11]

-

+: Diffuse functions are added to heavy atoms, which are crucial for accurately describing the lone pairs on the oxygen atom.[12]

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are essential for describing the non-spherical electron distribution in bonding environments, particularly in the strained cyclopropane ring.[7][12]

-

Protocol 2: Optimization and Frequency Calculation

-

Input: Use the lowest-energy conformer from Phase 1 as the starting geometry.

-

Job Specification: Set up a calculation using the B3LYP functional and the 6-311+G(d,p) basis set. The job type should be Opt Freq (Optimization followed by Frequency) in most quantum chemistry software like Gaussian.

-

Execution: Run the calculation. The software will first find the stationary point on the potential energy surface that corresponds to an energy minimum. It will then compute the second derivatives of the energy (the Hessian matrix) at this minimum.[13]

-

Validation (Trustworthiness Check): The primary self-validating step is to inspect the results of the frequency calculation.

-

A true minimum must have zero imaginary frequencies. [14]

-

If one or more imaginary frequencies are present, the optimized structure is a transition state, not a minimum, and the conformational search in Phase 1 may need to be revisited or a different starting geometry used.

-

-

Data Extraction: Collect the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. Extract the calculated vibrational frequencies and their corresponding IR intensities and Raman activities.

| Parameter | Level of Theory | Rationale |

| Conformational Search | B3LYP / 3-21G | Balances cost and basic QM description for initial PES scan.[7] |

| Final Optimization | B3LYP / 6-311+G(d,p) | High-accuracy geometry prediction with functions for lone pairs and strained rings.[9] |

| NMR Calculation | B3LYP / 6-311+G(d,p) | A robust level of theory is required for accurate electronic structure needed for shielding tensors.[15] |

| Table 1: Recommended levels of theory for the computational study of this compound. |

| Parameter | Predicted Value |

| C(ring)-C(ring) | ~1.51 Å |

| C(ring)-O | ~1.39 Å |

| O-C(ethyl) | ~1.43 Å |

| ∠ C-O-C | ~115° |

| Table 2: Representative predicted geometric parameters for the global minimum of this compound at the B3LYP/6-311+G(d,p) level. (Values are illustrative). |

| Vibrational Mode Description | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |

| C-H Stretch (ethyl) | ~2980 | Strong |

| C-H Stretch (ring) | ~3050 | Medium |

| C-O-C Asymmetric Stretch | ~1120 | Very Strong |

| Cyclopropane Ring "Breathing" | ~1250 | Weak |

| Table 3: Representative predicted vibrational frequencies for this compound. Frequencies are typically scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental data.[16] |

Phase 3: Predicting NMR Chemical Shifts

NMR spectroscopy is a cornerstone of structural elucidation. Quantum chemistry can predict ¹H and ¹³C chemical shifts with high accuracy, which is invaluable for assigning complex spectra.

Causality of Method Selection:

-

GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is the de facto standard for calculating NMR shielding tensors.[17][18] It effectively handles the issue of gauge-dependence, providing reliable results.[19]

-

Referencing: Calculated absolute shielding tensors (σ) are not directly comparable to experimental chemical shifts (δ). They must be referenced against a standard, typically tetramethylsilane (TMS), calculated at the exact same level of theory.[20] The chemical shift is calculated as: δ = σ(TMS) - σ(sample).

Protocol 3: GIAO NMR Calculation

-

Input: Use the fully optimized, frequency-validated geometry of this compound from Phase 2.

-

Job Specification: Set up a calculation using the NMR=GIAO keyword with the B3LYP/6-311+G(d,p) method.

-

TMS Reference Calculation: In a separate calculation, perform the exact same GIAO NMR calculation on TMS, which must first be optimized at the B3LYP/6-311+G(d,p) level.

-

Execution: Run both calculations.

-

Data Analysis:

-

From the this compound output, extract the "Isotropic" magnetic shielding value for each unique carbon and hydrogen atom.

-

From the TMS output, extract the isotropic shielding values for carbon and hydrogen.

-

Apply the formula δ = σ(TMS) - σ(sample) for each nucleus to obtain the predicted chemical shifts in ppm.

-

Caption: Workflow for calculating referenced NMR chemical shifts.

| Atom | Calculated Shielding (σ) | Calculated Shift (δ) |

| TMS (¹³C) | 184.5 | 0.0 (by definition) |

| C(ring, CH-O) | 120.2 | 64.3 |

| C(ring, CH₂) | 175.1 | 9.4 |

| C(ethyl, CH₂) | 125.8 | 58.7 |

| C(ethyl, CH₃) | 168.9 | 15.6 |

| Table 4: Representative predicted ¹³C NMR data for this compound. Isotropic shielding values (σ) are illustrative. Chemical shifts (δ) are calculated relative to the TMS reference value. |

Conclusion

This guide has detailed a robust, multi-phase computational protocol for the theoretical investigation of this compound. By grounding our choices in established quantum chemical principles—from the necessity of a thorough conformational search to the specifics of basis set selection and the use of the GIAO method for NMR predictions—we have established a workflow that is both scientifically rigorous and self-validating. This approach provides researchers with a powerful toolkit to generate high-fidelity data on molecular geometry, vibrational spectra, and electronic properties, enabling deeper insights into the structure and behavior of substituted cyclopropanes and supporting the rational design of new molecules in drug discovery and materials science.

References

- BenchChem. (2025). Methodological Guide for the Theoretical and Computational Study of Substituted Cyclopropanes.

- Gaussian, Inc. (n.d.). NMR. Gaussian.com.

- Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry.

- Kussmann, J., & Ochsenfeld, C. (n.d.). Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual.

- Wong, J. (2023). Calculating NMR Shielding with GIAO. Q-Chem Webinar 70. YouTube.

- (n.d.). 29 Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software. JPS Journals.

- (2014). Types of basis sets and their uses. Computational Chemistry.

- (2021). “Cyclopropylidene Effect” in the 1,3-Dipolar Cycloaddition of Nitrones to Alkylidene Cyclopropanes: A Computational Rationalization. The Journal of Physical Chemistry A. ACS Publications.

- (2015). Electron-impact vibrational excitation of cyclopropane. The Journal of Chemical Physics.

- (n.d.). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. MDPI.

- (n.d.). The Chemistry of Alkanes and Cycloalkanes. ResearchGate.

- Dixon, D. A., & Komornicki, A. (n.d.). Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry.

- Carey, F. A. (2025). Hydrocarbon - Cycloalkanes, Structure, Properties. Britannica.

- (n.d.). Using quantum chemistry to estimate chemical shifts in biomolecules. PMC - NIH.

- (n.d.). Basis sets - Optimization. Siesta Documentation.

- (n.d.). Basis set (chemistry). Wikipedia.

- (2026). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. ACS Publications.

- (n.d.). Geometry optimization for different basis sets. ResearchGate.

- (n.d.). DFT Calculations on the Cyclic Ethers Hydrogen-Bonded Complexes: Molecular Parameters and the Non-Linearity of the Hydrogen Bond. PubMed.

- Barroso, J. (2018). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog.

- (n.d.). Quantum Chemical computation and Vibrational spectral Investigation of 1-Acetyl-2-(4- benzyloxy-3-methoxyphenyl)cyclopropane. Frontiers in Health Informatics.

- (2025). Vibrational frequencies and structure of cyclopropenone from ab initio calculations. ResearchGate.

- (n.d.). This compound. PubChem. NIH.

- (n.d.). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. MDPI.

- Lawong, A. K., & Ball, D. W. (2009). Highly Nitrated Cyclopropanes as New High Energy Materials: DFT Calculations. EngagedScholarship@CSU.

- (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate.

- (n.d.). Calculation of Vibrational Frequencies. xtb documentation.

- (n.d.). Advanced Computational Insights into Coronary Artery Disease Drugs: A Machine Learning and Topological Analysis. MDPI.

- (n.d.). Using quantum chemistry to estimate chemical shifts in biomolecules. Rutgers University.

- (n.d.). Cyclopropane. Wikipedia.

- (n.d.). DFT calculations for structural prediction and applications of intercalated lamellar compounds. Dalton Transactions. RSC Publishing.

- (n.d.). Harmonic Vibrational Analysis. Q-Chem 5.1 User's Manual.

- (2024). Quelling the Geometry Factor Effect in Quantum Chemical Calculations of 13C NMR Chemical Shifts with the Aid of the pecG-n (n = 1, 2) Basis Sets. MDPI.

- (2017). A few review articles. Computational Chemistry Highlights.

- (n.d.). Combining density functional theory (DFT) and collision cross-section (CCS) calculations to analyze the gas-phase behaviour of small molecules and their protonation site isomers. RSC Publishing.

- (n.d.). Harmonic vibrational frequencies (FREQUENCIES). Molpro manual.

- (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design.

- (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. ACS Publications.

- (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC - PubMed Central.

- (2020). Conformational Analysis of Selected [2.2]Heterophanes: A Comparison of Stereochemical Switching Via Computational Chemistry. SciSpace.

- (2025). Conformational analysis of macrocyclic compounds using a machine-learned interatomic potential. ChemRxiv. Cambridge Open Engage.

- (2018). Computational Spectroscopy: Methods, Experiments and Applications. ResearchGate.

- (n.d.). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Central Washington University.

- (n.d.). Computational Spectroscopy. AIP Publishing LLC.

- (n.d.). Computational molecular spectroscopy. OUCI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Computational Spectroscopy - AIP Publishing LLC [publishing.aip.org]

- 5. Combining density functional theory (DFT) and collision cross-section (CCS) calculations to analyze the gas-phase behaviour of small molecules and their protonation site isomers - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C5H10O | CID 21827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DFT calculations on the cyclic ethers hydrogen-bonded complexes: molecular parameters and the non-linearity of the hydrogen bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 11. 5.3.3 Types of basis sets and their uses [studfile.net]

- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 13. Q-Chem 5.1 Userâs Manual : Harmonic Vibrational Analysis [manual.q-chem.com]

- 14. Calculation of Vibrational Frequencies — xtb doc 2023 documentation [xtb-docs.readthedocs.io]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. gaussian.com [gaussian.com]

- 18. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]

- 19. journals.jps.jp [journals.jps.jp]

- 20. joaquinbarroso.com [joaquinbarroso.com]

Ethoxycyclopropane: A Technical Guide to its Discovery, Synthesis, and Application

Executive Summary

Ethoxycyclopropane, a seemingly simple cyclopropyl ether, holds a significant place in the annals of organic chemistry and continues to be a relevant structural motif in modern drug discovery. This technical guide provides a comprehensive overview of this compound, from its historical context and discovery to its synthesis, spectroscopic characterization, and applications, particularly in the pharmaceutical sciences. We will delve into the seminal Simmons-Smith reaction, a cornerstone for cyclopropane synthesis, and explore the unique physicochemical properties conferred by the strained three-membered ring. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.

Introduction: The Allure of the Strained Ring

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural unit in organic chemistry. The inherent ring strain, a consequence of bond angles deviating significantly from the ideal 109.5°, imparts unique chemical reactivity and conformational rigidity.[1] When combined with an ether linkage, as in this compound, these properties are modulated, creating a versatile building block for organic synthesis and a valuable moiety in medicinal chemistry.

This guide will explore the journey of this compound, from its likely inception in the mid-20th century to its contemporary role in the design of novel therapeutics. We will examine the fundamental chemistry that governs its synthesis and reactivity, providing both theoretical understanding and practical, field-proven insights.

History and Discovery: A Tale of the Simmons-Smith Reaction

While a singular publication heralding the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is intrinsically linked to the development of one of the most important reactions in organic chemistry: the Simmons-Smith reaction.

In 1958, Howard E. Simmons and Ronald D. Smith of DuPont published their groundbreaking work on a novel method for the synthesis of cyclopropanes.[2][3] Their procedure involved the reaction of an alkene with diiodomethane (CH₂I₂) and a zinc-copper couple. This reaction, now famously known as the Simmons-Smith reaction, proved to be a stereospecific and high-yielding method for converting double bonds into cyclopropane rings.[2][4]

A key publication by Simmons and Smith in 1959, in the Journal of the American Chemical Society, detailed the broad applicability of their method, including its use with electron-rich olefins.[5][6] Vinyl ethers, such as ethyl vinyl ether, are prime examples of such electron-rich alkenes. The reaction of ethyl vinyl ether with the Simmons-Smith reagent would have been a logical and early application of this new methodology, leading directly to the formation of this compound. Therefore, it is highly probable that the first synthesis of this compound was achieved in the late 1950s using this pioneering reaction.

Physicochemical Properties of this compound

This compound is a colorless liquid with a characteristic ether-like odor. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O | [7] |

| Molecular Weight | 86.13 g/mol | [7] |

| CAS Number | 5614-38-0 | [7] |

| Boiling Point | 68 °C | [8] |

| Density | 0.780 g/mL | [8] |

| Solubility | Moderately soluble in water, soluble in organic solvents. | |

| Synonyms | Cyclopropyl ethyl ether, Ethyl cyclopropyl ether | [7] |